4-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine hydrochloride
Description
4-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-derived organic compound characterized by a chlorophenyl substituent at the 4-position, an ethyl group at the 3-position, and an amine group at the 5-position of the pyrazole ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or chemical research applications.
Properties
IUPAC Name |
4-(3-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-2-9-10(11(13)15-14-9)7-4-3-5-8(12)6-7;/h3-6H,2H2,1H3,(H3,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEITMPUPCDHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The final step involves the conversion of the pyrazole derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole derivative.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Positional Isomerism : The placement of the chlorophenyl and ethyl groups significantly impacts biological activity. For example, This compound (target compound) and its positional isomer 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride differ in ring substitution patterns, which may alter binding affinities to targets like serotonin or dopamine receptors .
Steric and Electronic Effects : Compounds with bulky substituents (e.g., 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine ) exhibit reduced solubility but increased stability, making them suitable for solid-phase synthesis .
Pharmacological Relevance : The triazole-isoxazole hybrid () demonstrates that chlorophenyl-containing pyrazole analogs are prioritized in stress and antidepressant drug development, aligning with the therapeutic focus of trazodone derivatives () .
Synthetic Utility : Simpler analogs like 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine serve as intermediates in synthesizing more complex heterocycles, highlighting the versatility of chlorophenyl-pyrazole scaffolds .
Research Findings and Trends
- Hydrogen Bonding and Crystallography : The chlorophenyl group’s electron-withdrawing nature influences hydrogen-bonding networks in crystalline states, as seen in piperazine derivatives (). This property is critical for optimizing bioavailability in drug formulations .
- Salt Formation : Hydrochloride salts dominate among analogs (e.g., trazodone hydrochloride in ), suggesting that salt forms of the target compound may enhance pharmacokinetic profiles .
- Toxicity and Safety: Limited safety data for the target compound () contrast with well-documented profiles of trazodone, emphasizing the need for further toxicological studies .
Biological Activity
4-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine hydrochloride is a member of the pyrazole derivative class, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H13ClN3·HCl
- Molecular Weight : 258.15 g/mol
- IUPAC Name : 1-(3-chlorophenyl)-5-ethylpyrazol-4-amine hydrochloride
- CAS Number : 1240044-66-9
Synthesis
The synthesis of this compound typically involves:
- Formation of Hydrazone : Reacting 3-chlorobenzaldehyde with ethyl hydrazinecarboxylate.
- Cyclization : The hydrazone undergoes cyclization under acidic conditions to yield the pyrazole derivative.
- Hydrochloride Salt Formation : The final product is obtained by treating the pyrazole derivative with hydrochloric acid.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways associated with cancer progression and inflammation .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its effectiveness in inhibiting lipopolysaccharide (LPS)-induced inflammation in various cell lines, showing a reduction in pro-inflammatory cytokines .
Anticancer Activity
The compound has also been explored for its anticancer potential:
- Cell Proliferation Inhibition : It has shown promising results in inhibiting the proliferation of several cancer cell lines. For instance, studies report IC50 values ranging from low micromolar concentrations, indicating potent activity against cancer cells .
- Mechanism Insights : Docking studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
